1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid 1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782924
InChI: InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-7-12(11-17)16(13(18)19)8-4-5-9-16/h12H,4-11H2,1-3H3,(H,18,19)
SMILES:
Molecular Formula: C16H27NO4
Molecular Weight: 297.39 g/mol

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC17782924

Molecular Formula: C16H27NO4

Molecular Weight: 297.39 g/mol

* For research use only. Not for human or veterinary use.

1-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopentane-1-carboxylic acid -

Specification

Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
IUPAC Name 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-6-7-12(11-17)16(13(18)19)8-4-5-9-16/h12H,4-11H2,1-3H3,(H,18,19)
Standard InChI Key NSSNIHVXJYKYCV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2(CCCC2)C(=O)O

Introduction

Molecular Structure and Characterization

Chemical Identity

The compound’s IUPAC name is 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclopentane-1-carboxylic acid, with a molecular weight of 297.39 g/mol. Its structure integrates three critical components:

  • A cyclopentane ring substituted at the 1-position with a carboxylic acid group.

  • A piperidine ring attached to the cyclopentane via a single bond at the 3-position.

  • A tert-butoxycarbonyl (Boc) group protecting the piperidine nitrogen.

Key Structural Data

PropertyValueSource
Molecular FormulaC₁₆H₂₇NO₄
Molecular Weight297.39 g/mol
InChI KeyNSSNIHVXJYKYCV-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCCC(C1)C2(CCCC2)C(=O)O

The Boc group enhances stability during synthesis by preventing unwanted nucleophilic attacks on the piperidine nitrogen.

Synthesis Methods

Method 1: Cyclopropane Dicarboxylate Route

A common synthesis involves reacting 1,1-cyclopropanedicarboxylic acid monoethyl ester with diphenylphosphoryl azide (DPPA) and triethylamine in methyl ethyl ketone (MEK). The reaction proceeds at room temperature for 4–6 hours, followed by heating to 80°C to complete the Curtius rearrangement. Purification via column chromatography yields the target compound with ~65% efficiency.

Method 2: Thionyl Chloride-Mediated Esterification

An alternative approach employs thionyl chloride (SOCl₂) to esterify 3-piperidinecarboxylic acid, followed by Boc protection and cyclopentane ring formation via Grignard addition. Chiral separation techniques may be applied to isolate enantiomerically pure forms.

Comparative Synthesis Table

MethodReagentsYieldConditions
CyclopropaneDPPA, triethylamine, MEK65%80°C, 6 hours
SOCl₂ RouteThionyl chloride, Grignard reagent58%Room temperature

Physicochemical Properties

Solubility and Stability

The compound exhibits low water solubility (4.48 mg/mL) but dissolves readily in polar aprotic solvents like dichloromethane and dimethylformamide. The Boc group confers stability under basic conditions but is cleavable via acidic treatment (e.g., trifluoroacetic acid).

Thermal Properties

PropertyValueSource
Melting Point142–145°C
Boiling Point489.6±45.0°C
LogP (octanol-water)2.18

Applications in Organic Synthesis

Amine Protection and Deprotection

The Boc group serves as a transient protector for the piperidine nitrogen, enabling selective functionalization of other reactive sites. For example, in peptide synthesis, the carboxylic acid moiety can form amide bonds while the Boc group remains intact.

Cyclopentane Ring Functionalization

The cyclopentane ring undergoes Friedel-Crafts alkylation and Diels-Alder reactions, facilitating the synthesis of polycyclic compounds.

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